Chloroacetyl-DL-serine

描述

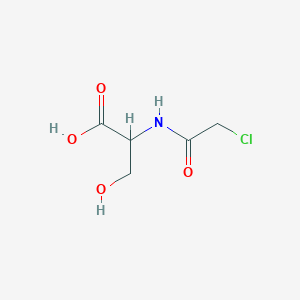

Chloroacetyl-DL-serine is a useful research compound. Its molecular formula is C5H8ClNO4 and its molecular weight is 181.57 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163127. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Synthesis and Intermediary Role

Chloroacetyl-DL-serine serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows it to participate in nucleophilic substitution reactions, making it valuable in the development of pharmaceuticals. The chloroacetyl group enhances the reactivity of the serine moiety, facilitating the formation of more complex structures.

This compound has been investigated for its potential therapeutic applications, particularly in neurology and oncology.

Neurological Research

Research indicates that derivatives of serine play a critical role in brain function, particularly in neurotransmitter regulation. This compound may influence pathways involving D-serine, a known modulator of NMDA receptors, which are crucial for synaptic plasticity and memory formation. Studies suggest that manipulating serine levels can have implications for treating conditions such as Alzheimer's disease and schizophrenia .

Cancer Research

The compound's structural properties make it a candidate for developing anti-cancer agents. The mechanism by which serine derivatives affect tumor growth is under investigation, with some studies indicating that dietary restrictions of serine can inhibit tumor growth in animal models . Furthermore, this compound may serve as a precursor for synthesizing compounds that target cancer metabolism.

Biochemical Research Applications

This compound is also utilized in biochemical studies to understand serine metabolism and its regulatory mechanisms.

Enzyme Studies

The compound can be used to investigate the activity of enzymes involved in serine biosynthesis, such as 3-phosphoglycerate dehydrogenase (PGDH). By inhibiting or modifying these enzymes, researchers can elucidate their roles in metabolic pathways and their regulation by various metabolites .

Metabolic Pathway Analysis

Understanding how serine derivatives like this compound interact within metabolic pathways can provide insights into diseases associated with serine metabolism disorders. This research is particularly relevant for conditions such as hereditary sensory neuropathy and other neurological disorders linked to impaired serine synthesis .

Case Studies

Several case studies highlight the applications of this compound:

-

Case Study 1: Neurological Impact

A study examined the effects of L-serine supplementation on cognitive deficits associated with Alzheimer's disease. Researchers found that altering serine levels could potentially reverse some cognitive impairments by modulating NMDA receptor activity . -

Case Study 2: Cancer Treatment Potential

In preclinical trials, dietary L-serine restriction was shown to reduce tumor growth in mouse models. This suggests that compounds like this compound could be explored further for their role in cancer therapies targeting metabolic pathways .

常见问题

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of Chloroacetyl-DL-serine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis optimization requires monitoring temperature (e.g., 0–5°C for acylation), stoichiometric ratios of chloroacetyl chloride to DL-serine, and pH control (neutral to slightly alkaline) to minimize hydrolysis. Purity (>98%) can be achieved via recrystallization in ethanol-water mixtures . Use thin-layer chromatography (TLC) or HPLC to track reaction progress and confirm product identity.

Q. How can researchers characterize the enantiomeric purity of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) or capillary electrophoresis (CE) using cyclodextrin additives effectively separates enantiomers. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can supplement chromatographic data. Validate results against racemic standards .

Q. What are the best practices for handling and storing this compound to ensure stability during experiments?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid moisture to prevent hydrolysis. Use desiccants in storage environments. Conduct stability assays via accelerated degradation studies (40°C/75% RH) with periodic HPLC analysis to determine shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across different studies?

- Methodological Answer : Perform meta-analysis of existing literature, noting variables like assay conditions (e.g., cell lines, incubation time) and derivative substituents. Replicate key studies under standardized protocols. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors. Cross-validate findings with in silico docking studies to assess binding consistency .

Q. What experimental designs are suitable for investigating the mechanistic role of this compound in peptide bond stabilization?

- Methodological Answer : Employ kinetic studies (stopped-flow spectroscopy) to measure acylation rates under varying pH and temperature. Use isotopic labeling (¹³C/¹⁵N) with NMR or mass spectrometry to track reaction intermediates. Molecular dynamics (MD) simulations can model transition states and identify key residues in enzyme-substrate interactions .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Apply density functional theory (DFT) to calculate activation energies for potential reaction pathways (e.g., nucleophilic acyl substitution). Validate predictions via small-scale exploratory reactions monitored by LC-MS. Use cheminformatics tools (e.g., RDKit) to generate structure-activity relationships (SARs) for derivative libraries .

Q. Data Presentation & Reproducibility

Q. What criteria should be prioritized when presenting spectroscopic data (e.g., NMR, IR) for this compound in publications?

- Methodological Answer : Include full spectral assignments (δ values, coupling constants) and raw data in supplementary materials. For IR, annotate key functional groups (e.g., C=O stretch at ~1740 cm⁻¹). Use standardized formats (e.g., MestReNova for NMR) and reference internal standards (TMS for ¹H/¹³C NMR) .

Q. How can researchers ensure reproducibility of this compound-based protocols across laboratories?

属性

IUPAC Name |

2-[(2-chloroacetyl)amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2H2,(H,7,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCJRDDJGFXEAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80174-65-8, 67206-28-4 | |

| Record name | NSC163127 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroacetyl-DL-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。